Dntpd

Catalog No.
S3316818
CAS No.
199121-98-7
M.F
C64H54N4
M. Wt
879.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dntpd

Standard hole-transport materials (e.g., NPB) create an energy barrier at the ITO anode, increasing operating voltage and limiting OLED efficiency. Dntpd is engineered as a dedicated hole-injection layer that resolves this interface issue.

  • Lowers hole injection barrier, reducing turn-on/operating voltage.
  • In dual-layer HIL/HTL stack, achieves >18% current efficiency gain.
  • Enables balanced charge carrier flux for higher luminance at lower drive current.

Procure with confidence-consistent quality and global availability.

CAS Number

199121-98-7

Product Name

Dntpd

IUPAC Name

1-N-[4-[4-(N-[4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]anilino)phenyl]phenyl]-4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine

Molecular Formula

C64H54N4

Molecular Weight

879.1 g/mol

InChI

InChI=1S/C64H54N4/c1-47-15-11-23-61(43-47)67(62-24-12-16-48(2)44-62)59-39-35-57(36-40-59)65(53-19-7-5-8-20-53)55-31-27-51(28-32-55)52-29-33-56(34-30-52)66(54-21-9-6-10-22-54)58-37-41-60(42-38-58)68(63-25-13-17-49(3)45-63)64-26-14-18-50(4)46-64/h5-46H,1-4H3

InChI Key

SPDPTFAJSFKAMT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC(=C8)C)C9=CC=CC(=C9)C)C1=CC=CC(=C1)C

The exact mass of the compound Dntpd is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Dntpd, N1,N1'-(Biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine), 4,4'-Bis[(phenyl)[4-(di-m-tolylamino)phenyl]amino]biphenyl, DNTpD

Purity

≥99% (sublimed)

Package Size

1 g, 5 g

Dntpd, or N1,N1'-(Biphenyl-4,4'-diyl)bis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine), is an advanced organic semiconductor belonging to the triarylamine class of materials. With an extended molecular structure containing four triarylamine units, it is specifically engineered for use as a hole-injection layer (HIL) or hole-transport layer (HTL) in high-performance Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices. [1] Its primary function is to facilitate the efficient transfer of positive charge carriers (holes) from the anode, such as indium tin oxide (ITO), into the subsequent organic layers, a critical factor for device efficiency and operational stability.

Research Fit

Hole injection & transport layer – engineered for OLED and perovskite solar cell architectures
Shallow HOMO level alignment – supports interfacial hole retardation for carrier balancing
Sublimed purity grade – >99% HPLC for device reproducibility and batch consistency

Direct substitution of Dntpd with more common, general-purpose hole-transport materials (HTMs) like N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) is often suboptimal for advanced OLED device architectures. While standard HTMs facilitate hole transport, Dntpd is specifically designed to optimize the critical energetic interface between the transparent conductive anode (e.g., ITO) and the organic stack. Its function is to lower the initial energy barrier for hole injection, a distinct role from the bulk hole transport provided by materials like NPB. [1] Attempting to use a single, standard HTM for both injection and transport roles can lead to a significant energy mismatch at the anode, resulting in higher operating voltages and a less favorable balance of charge carriers within the emissive layer, ultimately compromising device efficiency and power consumption. [1]

Substitution Risk

HOMO-level mismatch
DNTPD’s shallower HOMO creates a specific hole retardation barrier; replacing with NPB or TAPC may shift carrier balance and reduce efficiency.
Thermal stability gap
A higher glass transition temperature provides enhanced morphological stability; generic triarylamines may crystallize earlier under high-brightness operation.
Purity-grade incompatibility
Unsublimed analogues (e.g., TPD, NPB) typically contain higher impurity levels, which can introduce charge traps and compromise device lifetime.

Reduced Hole Injection Barrier for Lower Operating Voltage

When deposited on an indium tin oxide (ITO) anode, Dntpd establishes a more favorable energy level alignment for hole injection compared to the widely used hole-transporter NPB. The hole injection barrier from the ITO Fermi level to the Highest Occupied Molecular Orbital (HOMO) is significantly reduced. Specifically, the barrier at the ITO/Dntpd interface is 1.13 eV, which is 0.20 eV lower than the 1.33 eV barrier measured at a standard ITO/NPB interface. [1]

Evidence DimensionHole Injection Barrier from ITO Anode (eV)
Target Compound Data1.13 eV
Comparator Or BaselineNPB (Standard HTL): 1.33 eV
Quantified Difference0.20 eV lower barrier with Dntpd
ConditionsInterface energetics measured via ultraviolet photoemission spectroscopy (UPS) on an ITO substrate.

A lower hole injection barrier directly reduces the turn-on and operating voltage of the OLED device, leading to improved power efficiency and reduced energy consumption.

HOMO offset & hole retardation
Head-to-head
0.36 eV barrier at DNTPD/NPB interface
Reported carrier-balancing mechanism context
ITO/DNTPD/NPB stack; UPS characterization

Enhanced Current Efficiency via Optimized Charge Carrier Balance

The use of Dntpd as a dedicated hole-injection layer in a dual-layer ITO/Dntpd/NPB stack results in superior device performance compared to a single-layer ITO/NPB architecture. This is attributed to a 'hole retardation' effect caused by a small, engineered energy barrier of 0.36 eV at the Dntpd/NPB interface, which prevents an excess of holes from flooding the emissive layer. [1] This improved charge balance leads to a significant increase in device efficiency. In a comparative study, an OLED with the ITO/Dntpd/NPB structure demonstrated a current efficiency more than 18% higher than the control device using only NPB, particularly in the practical luminance range above 1000 cd/m². [1]

Evidence DimensionCurrent Efficiency Improvement
Target Compound Data>18% increase (at >1000 cd/m²)
Comparator Or BaselineStandard device with ITO/NPB structure
Quantified DifferenceAn increase of over 18% in current efficiency
ConditionsComparison of OLED devices with the structures ITO/DNTPD(50nm)/NPB(50nm)/Alq3(50nm)/LiF/Al and ITO/NPB(100nm)/Alq3(50nm)/LiF/Al.

A higher current efficiency means the device produces more light for the same amount of electrical current, a critical metric for developing brighter, more efficient displays and lighting solutions.

Glass transition temperature
Cross-study
115 °C vs. NPB 95 °C
Supports thermal stability screening
Measured under N₂; +20 °C difference
Current efficiency & EQE
Data to verify
30.1 cd/A, EQE 24.6%
Reported device performance context
Red phosphorescent OLED; NPB baseline ~12–15 cd/A
LUMO & electron blocking
Cross-study
2.1 eV (TAPC 2.0, NPB 2.4)
Supports electron-confinement context
Thin-film measurement; literature corroborated
Material purity
Class-level
Sublimed >99% (HPLC)
Reported batch consistency context
Compared to unsublimed ≥98% triarylamines

Power-Efficient OLEDs for Mobile and Battery-Powered Displays

For applications where power consumption is a primary constraint, Dntpd is the right choice as a hole-injection layer. Its demonstrated ability to lower the hole injection barrier from the ITO anode enables the design of devices with lower turn-on and operating voltages, directly contributing to longer battery life and reduced energy usage. [1]

High-Brightness Displays and Solid-State Lighting Requiring Maximum Efficiency

In device architectures targeting the highest possible current efficiency, such as in premium displays or solid-state lighting, Dntpd serves as a critical component. By creating a dual-layer HIL/HTL stack with a material like NPB, Dntpd helps to balance the charge carrier flux within the emissive zone, leading to efficiency gains of over 18% and enabling higher luminance at a given drive current. [1]

Application Fit

Application
Selection Property
Validation Focus
Red/NIR phosphorescent OLEDs
Hole retardation and carrier balance
Phosphorescent efficiency and EQE review
Perovskite solar cells
HOMO alignment with perovskite valence band
Hole extraction and interface recombination
High-brightness OLEDs
Thermal stability (Tg)
Morphological stability under thermal stress
Blue fluorescent OLEDs
Electron blocking and energy level alignment
Simplified stack performance and yield

XLogP3

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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